REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7](O)=[CH:8][CH:9]=1)=[O:3].[OH2:11].Cl.N([O-])=[O:14].[Na+]>>[OH:11][C:1](=[O:14])[C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)=[O:3] |f:3.4|
|
Name
|
|
Quantity
|
619 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
2622 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
NOCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
(glass shaft, TFE stir paddle), gas inlet tube adaptor with subsurface
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask is equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
sparge tube, nitrogen inlet
|
Type
|
ADDITION
|
Details
|
The scrubbers are charged with 250 mi of a 20% NaOH aqueous solution
|
Type
|
STIRRING
|
Details
|
The reaction flask contents are stirred
|
Type
|
CUSTOM
|
Details
|
flask is purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
to remove residual air
|
Type
|
CUSTOM
|
Details
|
is set to 45° C.
|
Type
|
ADDITION
|
Details
|
Once the NaNO2 is added to the generator
|
Type
|
CUSTOM
|
Details
|
the nitrogen purge
|
Type
|
ADDITION
|
Details
|
to coincide with the rate of the NaNO2 addition
|
Type
|
CUSTOM
|
Details
|
the temperature of the exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
is maintained below 50° C
|
Type
|
ADDITION
|
Details
|
has been added to the generator
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the nitrogen sparge
|
Type
|
CUSTOM
|
Details
|
to remove excess NOCl for thirty (30) minutes
|
Type
|
FILTRATION
|
Details
|
filtered through a fritted coarse Buchner
|
Type
|
CUSTOM
|
Details
|
to afford
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |